1-[4-(chloromethyl)phenyl]-1H-pyrazole
Overview
Description
1-[4-(Chloromethyl)phenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. It is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. This compound is a white crystalline solid that is soluble in water and various organic solvents. It is primarily used as an intermediate in the synthesis of other chemical compounds and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-[4-(chloromethyl)phenyl]-1H-pyrazole typically involves the reaction of 1H-pyrazole with a chloromethyl phenyl compound. One common method includes the reaction of 1H-pyrazole with 4-(chloromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(Chloromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-[4-(azidomethyl)phenyl]-1H-pyrazole, while oxidation with potassium permanganate would produce 1-[4-(carboxymethyl)phenyl]-1H-pyrazole.
Scientific Research Applications
1-[4-(Chloromethyl)phenyl]-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(chloromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
1-[4-(Chloromethyl)phenyl]-1H-pyrazole can be compared with other similar compounds such as:
1-[4-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole: This compound has additional methyl groups on the pyrazole ring, which can influence its reactivity and biological activity.
1-[2-(Chloromethyl)phenyl]-1H-pyrazole: The position of the chloromethyl group on the phenyl ring is different, which can affect the compound’s chemical properties and interactions.
1-[4-(Chloromethyl)phenyl]-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-[4-(chloromethyl)phenyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAINSRDHMRYAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-52-2 | |
Record name | 1-[4-(chloromethyl)phenyl]-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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